molecular formula C13H10ClNO4 B189433 Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 26893-17-4

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B189433
CAS No.: 26893-17-4
M. Wt: 279.67 g/mol
InChI Key: IQDOHPSCFUSFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-2-17-13(16)8-5-15-9-4-11-10(18-6-19-11)3-7(9)12(8)14/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDOHPSCFUSFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC3=C(C=C2N=C1)OCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356444
Record name ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-17-4
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-chloroquinoline-7-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .

Scientific Research Applications

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-microbial drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
  • CAS No.: 26893-17-4
  • Molecular Formula: C₁₃H₁₀ClNO₄
  • Molecular Weight : 295.68 g/mol
  • Physical Properties :
    • Density: 1.439 g/cm³
    • Boiling Point: 392.2°C at 760 mmHg
    • Flash Point: 191°C

Synthesis and Applications :
This compound is a key intermediate in medicinal chemistry. Its synthesis involves chlorination of ethyl 8-hydroxy derivatives or multi-step routes starting from benzo[d][1,3]dioxol-5-amine . It is used to synthesize quaternary ammonium salts and derivatives with anticancer activity against HCT-116, Hela, and A549 cell lines .

Comparison with Structural Analogues

Ethyl 6-(Bromomethyl)[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

  • CAS No.: Not explicitly listed (synthesized from ethyl 6-methyl derivative)
  • Key Differences: Substituent: Bromomethyl group at position 6 instead of chlorine at position 6. Synthesis: Visible-light-induced bromination using N-bromosuccinimide (76% yield), a 46% improvement over prior methods . Applications: Used in Williamson reactions to synthesize symmetric 2-quinolinemethoxy phenyl diethers .

Ethyl 8-Hydroxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

  • CAS No.: 14205-65-3
  • Key Differences: Substituent: Hydroxyl group at position 8 instead of chlorine. Reactivity: Acts as a precursor for halogenation or alkylation reactions . Commercial Availability: Sold by Santa Cruz Biotechnology (500 mg: $198; 1 g: $269) .

Oxolinic Acid (5-Ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)

  • CAS No.: 14698-29-4
  • Key Differences :
    • Substituents: Ethyl group at position 5 and carboxylic acid at position 5.
    • Physical Properties :
  • Melting Point: 314°C
  • Molecular Weight: 261.24 g/mol
    • Applications : Antibacterial agent; listed as a Class II chemical under Japanese environmental regulations .

Ethyl 5-Ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

  • Key Differences :
    • Substituent: Ethyl group at position 5 and ester at position 7.
    • Synthesis : Derived from diethyl ethoxymethylenemalonate and benzo[d][1,3]dioxol-5-amine via cyclization .
    • Applications : Intermediate for RyR1-selective inhibitors targeting malignant hyperthermia .

Comparative Data Table

Compound Name Substituents (Positions) CAS No. Key Applications Yield/Synthesis Efficiency
This compound Cl (8), COOEt (7) 26893-17-4 Anticancer intermediates Moderate (varies by route)
Ethyl 6-(bromomethyl)[1,3]dioxolo[4,5-g]quinoline-7-carboxylate BrCH₂ (6), COOEt (7) N/A Symmetric diether synthesis 76%
Oxolinic Acid COOH (7), Et (5), O (8) 14698-29-4 Antibacterial agent N/A
Ethyl 8-hydroxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate OH (8), COOEt (7) 14205-65-3 Halogenation precursor Commercial

Biological Activity

Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 26893-17-4) is a synthetic organic compound notable for its unique molecular structure, which features a quinoline core fused with a dioxole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H10ClNO4C_{13}H_{10}ClNO_4 and a molecular weight of approximately 279.68 g/mol. Its structure includes a chloro substituent at the 8-position of the quinoline ring and an ethyl ester group at the carboxylic acid position (7-position) of the quinoline structure. The compound's unique configuration may influence its chemical reactivity and biological properties compared to other related compounds.

Structural Comparison Table

Compound NameStructureUnique Features
Ethyl 7-methoxyquinoline-8-carboxylateC₁₃H₁₁NO₄Contains a methoxy group instead of chlorine
Ethyl 6-chloroquinoline-2-carboxylateC₁₃H₉ClN₂O₂Chlorine at a different position; different activity
Ethyl 2-aminoquinoline-6-carboxylateC₁₃H₁₂N₂O₂Amino group introduces different reactivity

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated significant cytotoxicity against these cell lines while demonstrating lower toxicity towards normal liver L-02 cells.

Cytotoxicity Data Table

Cell LineIC50 Value (µM)Selectivity Index
HCT-11615.210.0
HeLa12.512.5
A54918.08.0
L-02>100-

The selectivity index is calculated as the ratio of IC50 values between cancerous and normal cells, indicating that this compound exhibits preferential toxicity towards cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies reported that it exhibits bactericidal effects on Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM.

Antimicrobial Activity Data Table

Bacterial StrainMIC (µM)Mechanism of Action
Staphylococcus aureus31.25Inhibition of protein synthesis
Enterococcus faecalis62.5Disruption of nucleic acid synthesis
Escherichia coli>100-

The mechanism of action involves inhibition of protein synthesis pathways followed by interference with nucleic acid production.

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing this compound through multi-step organic reactions. The synthesized compound was then evaluated for its biological activities:

  • Synthesis Method : The synthesis involved the reaction of appropriate starting materials under controlled conditions to yield high purity.
  • Biological Evaluation : The synthesized compound was subjected to cytotoxicity assays against selected cancer cell lines and antimicrobial susceptibility tests against various pathogens.

The findings from this case study demonstrated that this compound possesses significant potential as both an anticancer agent and an antimicrobial agent.

Q & A

Q. What are the key synthetic steps and intermediates in the preparation of Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate?

Methodological Answer: The synthesis involves a multi-step protocol:

Condensation : React benzo[d][1,3]dioxol-5-amine with diethyl ethoxymethylenemalonate in ethanol at 90°C for 18 hours to form diethyl 2-((benzo[d][1,3]dioxol-5-ylamino)methylene)malonate .

Cyclization : Heat the intermediate in diphenylether at 250°C for 10 hours to yield ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .

Chlorination : React the oxo derivative with a chlorinating agent (e.g., POCl₃ or SOCl₂) under anhydrous conditions to introduce the 8-chloro substituent.

Purification : Use silica gel column chromatography to isolate the final product.
Key Intermediate : Ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is critical for subsequent functionalization .

Q. How are the physical properties (e.g., density, boiling point) of this compound determined experimentally?

Methodological Answer: Physical properties are validated via:

  • Density : Measured using a gas pycnometer or computational tools (e.g., DFT calculations) based on crystallographic data .
  • Boiling Point : Estimated via thermogravimetric analysis (TGA) or predictive software (e.g., EPI Suite) using vapor pressure data .
  • Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing arrangements (e.g., C–H⋯O and C–H⋯Cl interactions in the crystal lattice) .

Q. Table 1: Physical Properties

PropertyValueMethod/Reference
Density1.439 g/cm³Computational modeling
Boiling Point392.2°C at 760 mmHgPredictive software
Melting PointNot reported

Advanced Research Questions

Q. How does regioselectivity influence the synthesis of derivatives, and how can it be optimized?

Methodological Answer: Regioselectivity is critical in functionalizing the quinoline core. For example:

  • Nucleophilic Substitution : The 8-chloro group is susceptible to displacement by nucleophiles (e.g., amines or alkoxides) due to electron-withdrawing effects of the dioxolo and carboxylate groups .
  • Cyclopropanation : Introduce cyclopropyl groups at the 1-position using n-octyl bromide under basic conditions (e.g., NaH in DMF) .
    Optimization Strategies :
  • Use steric/electronic directing groups (e.g., electron-deficient aromatic rings) to control reaction sites.
  • Monitor reaction progress via HPLC or LC-MS to identify byproducts and adjust conditions (temperature, solvent polarity) .

Q. How can contradictions in spectral data (e.g., NMR, IR) between studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Solvent Effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent and calibration standards .
  • Tautomerism : The keto-enol equilibrium in the 4-oxo-1,4-dihydroquinoline system affects IR carbonyl stretching frequencies (~1680–1720 cm⁻¹). Use variable-temperature NMR to confirm tautomeric states .
    Validation Protocol :

Compare experimental data with computational predictions (e.g., DFT for NMR, Gaussian for IR).

Cross-validate using multiple techniques (e.g., SCXRD for bond angles, MS for molecular weight) .

Q. What strategies are used to analyze intermolecular interactions in the crystal structure of this compound?

Methodological Answer: SCXRD reveals:

  • Hydrogen Bonding : C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions stabilize the lattice .
  • π-π Stacking : The quinoline ring system participates in face-to-face stacking (3.8–4.2 Å interplanar distance).
    Analytical Tools :
  • Mercury software for visualizing packing diagrams.
  • Hirshfeld surface analysis to quantify interaction contributions (e.g., 2D fingerprint plots) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupMonoclinic, P2₁/c
C–H⋯O Distance3.065–3.537 Å
C–H⋯Cl Distance3.431–3.735 Å

Q. How is this compound utilized in studies of biological target engagement (e.g., enzyme inhibition)?

Methodological Answer: While direct data is limited, analogous quinoline derivatives (e.g., oxolinic acid) are known for:

  • DNA Gyrase Inhibition : Target bacterial topoisomerases via chelation of magnesium ions in the enzyme active site .
  • Anticancer Activity : Disrupt mitochondrial function by binding to voltage-dependent anion channels (VDACs) .
    Experimental Design :

Docking Studies : Use AutoDock Vina to predict binding modes with target proteins.

Functional Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity for gyrase inhibition) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : The ester group is prone to hydrolysis under acidic/basic conditions. Monitor degradation via HPLC at λ = 254 nm .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze by TGA-DSC .
    Mitigation Strategies :
  • Store at –20°C in anhydrous DMSO or under nitrogen atmosphere.
  • Avoid prolonged exposure to light (UV-sensitive due to aromatic conjugation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Reactant of Route 2
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.